Cyanamide Warhead Differentiation vs. Acrylamide Inhibitors
JAK3 inhibitor 34 utilizes a cyanamide group to directly engage the JAK3-specific Cys909 residue, a mechanism confirmed by X-ray co-crystallography (PDB: 6DB4) [1][2]. The primary publication from Casimiro-Garcia et al. explicitly states that cyanamide is 'a structurally and mechanistically differentiated electrophile from other cysteine reacting groups previously incorporated in JAK3 covalent inhibitors' [1]. In contrast, comparator tool compounds JAK3-IN-6 and JAK3-IN-2 employ an acrylamide warhead for irreversible covalent inhibition , while FM-381 uses a reversible-covalent mechanism targeting Cys909 but without the cyanamide moiety [3]. PF-06651600 (ritlecitinib) also covalently targets Cys909 but via an acrylamide warhead with an entirely distinct selectivity and kinetic profile (JAK3 IC50 = 33.1 nM, with no measurable activity against JAK1, JAK2, or TYK2 up to 10,000 nM) [4]. Tofacitinib, a reversible pan-JAK inhibitor, does not form any covalent bond with Cys909 and thus lacks the residence time and selectivity advantages conferred by covalent target engagement . The cyanamide warhead in JAK3 inhibitor 34 therefore represents a unique chemical biology probe chemotype not available from other commercial JAK3 tool compounds.
| Evidence Dimension | Covalent warhead chemistry and mechanism of Cys909 engagement |
|---|---|
| Target Compound Data | Cyanamide electrophile forming a covalent interaction with JAK3 Cys909; co-crystal structure solved (PDB: 6DB4) |
| Comparator Or Baseline | JAK3-IN-6/JAK3-IN-2: acrylamide irreversible warhead; FM-381: reversible-covalent non-cyanamide; PF-06651600: acrylamide covalent; Tofacitinib: reversible non-covalent (no Cys909 engagement) |
| Quantified Difference | Unique cyanamide chemotype; mechanism described as structurally and mechanistically differentiated from all prior cysteine-reactive groups used in JAK3 covalent inhibitors |
| Conditions | Crystallography (PDB: 6DB4); kinetic and computational studies from Casimiro-Garcia et al. J Med Chem 2018 |
Why This Matters
The cyanamide warhead confers distinct binding kinetics and a metabolic stability advantage (reduced GSH/GST clearance) not replicated by any other commercially available JAK3 tool compound, making JAK3 inhibitor 34 uniquely suited for experiments where warhead-dependent pharmacology or off-target reactivity is a confounding variable.
- [1] Casimiro-Garcia A, et al. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. J Med Chem. 2018 Dec 13;61(23):10665-10699. View Source
- [2] PDB 6DB4: JAK3 with Cyanamide CP34. Protein Data Bank. Deposited: 2018-05-02. View Source
- [3] FM-381 Product Information. Structural Genomics Consortium (SGC). Chemical Probes Portal. View Source
- [4] Telliez JB, et al. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chem Biol. 2016 Dec 16;11(12):3442-3451. View Source
